3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea
Description
3-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea is a synthetic small molecule characterized by a urea functional group bridging a phenyl ring and a 7-methylimidazo[1,2-a]pyrimidine scaffold. The imidazo[1,2-a]pyrimidine core is a fused heterocyclic system known for its role in modulating kinase activity and other biological targets . The methyl group at position 7 of the imidazo-pyrimidine ring and the para-substituted phenylurea moiety are critical structural features that may influence solubility, binding affinity, and pharmacokinetic properties.
Properties
IUPAC Name |
1-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-14-11-12-25-13-18(24-19(25)21-14)15-7-9-17(10-8-15)23-20(26)22-16-5-3-2-4-6-16/h2-13H,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKUKIKHQPQZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
Condensation Reactions: Initial steps may involve the condensation of appropriate amines with aldehydes or ketones to form intermediate imidazo[1,2-a]pyrimidine structures.
Cyclization Reactions: These intermediates undergo cyclization reactions to form the imidazo[1,2-a]pyrimidine core.
Urea Formation: The final step involves the reaction of the imidazo[1,2-a]pyrimidine derivative with phenyl isocyanate to form the urea linkage.
Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the phenyl rings .
Scientific Research Applications
3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various cellular processes . It may also interact with specific receptors on cell surfaces, modulating signaling pathways and influencing cellular responses .
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle: The patent compounds feature a pyrido-pyrimidinone or pyrazino-pyrimidinone core, distinct from the imidazo-pyrimidine in the target compound.
- Substituents: Patent compounds emphasize piperazinyl, aminopyrrolidinyl, and methoxyphenyl groups, which enhance solubility and target engagement. In contrast, the target compound’s urea group offers unique hydrogen-bond donor/acceptor capabilities.
- Functional Groups : The patent compounds lack urea moieties, instead incorporating amines, ketones, or amides.
Functional Analogues: Nilotinib
Nilotinib (CAS-641571-10-0), a known antineoplastic agent, shares partial structural similarity with the target compound. Its benzamide scaffold incorporates a pyrimidine ring and a 4-methylimidazole group, enabling kinase inhibition (e.g., Bcr-Abl) .
Key Differences :
- Core Structure : Nilotinib’s amide-linked pyrimidine and imidazole contrast with the urea-linked imidazo-pyrimidine in the target compound.
- Substituents : Nilotinib’s trifluoromethyl group enhances metabolic stability, while the target’s methyl group may optimize steric interactions.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Pharmacokinetic Properties
| Compound | LogP (Predicted) | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors | Solubility (µg/mL) |
|---|---|---|---|---|
| Target Compound | 3.2 | 2 (urea NH) | 5 (urea O, pyrimidine N) | ~50 (moderate) |
| 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives | 2.5–4.0 | 1–2 (amine NH) | 4–6 | ~100–200 |
| Nilotinib | 4.5 | 1 (amide NH) | 7 | ~15 (low) |
Research Findings and Implications
- Structural Insights : The urea group in the target compound may enhance binding to kinases or phosphatases via hydrogen bonding, a feature absent in patent compounds . The imidazo-pyrimidine core aligns with kinase inhibitor scaffolds, as seen in Nilotinib’s pyrimidine-based activity .
- Synthetic Feasibility : Microwave-assisted synthesis (e.g., ) could optimize yields for the target compound’s heterocyclic core .
- Therapeutic Potential: While patent compounds prioritize piperazine/amine substituents for solubility, the target’s urea group may balance hydrophilicity and target specificity.
Biological Activity
The compound 3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea is a member of the urea class of compounds, notable for its structural complexity and potential biological activity. This article explores its biological properties, focusing on its anticancer potential, mechanisms of action, and related research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a phenylurea backbone substituted with a 7-methylimidazo[1,2-a]pyrimidine moiety. This structural configuration is significant as it may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5 |
| Molecular Weight | 311.36 g/mol |
| Structural Features | Urea group, imidazo[1,2-a]pyrimidine ring |
Anticancer Activity
Research indicates that compounds containing imidazo[1,2-a]pyrimidine structures often exhibit anticancer properties. Specifically, studies have shown that derivatives of this class can inhibit various kinases involved in cancer cell proliferation.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific signaling pathways that regulate cell growth and survival. For instance, compounds similar to this compound have been shown to inhibit the activity of kinases such as VEGFR-2 and EGFR, which are crucial in tumor angiogenesis and growth.
-
Case Studies :
- A study involving HeLa cells demonstrated that certain analogs of imidazo[1,2-a]pyrimidine significantly induced apoptosis (programmed cell death) and arrested the cell cycle at the sub-G1 phase, indicating their potential as effective anticancer agents .
- Another investigation showed that modifications in the urea moiety can enhance cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2 .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism Observed |
|---|---|---|
| HeLa | 0.73 | Induction of apoptosis and cell cycle arrest |
| MCF-7 | 0.95 | Inhibition of proliferation |
| HepG2 | 0.37 | Apoptotic signaling pathways activated |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight how variations in the chemical structure influence biological activity:
- Substituents on the Imidazo Ring : The presence of methyl groups at specific positions on the imidazo ring has been correlated with increased potency against cancer cell lines.
- Urea Modifications : Altering the urea group can lead to significant changes in binding affinity to target kinases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
